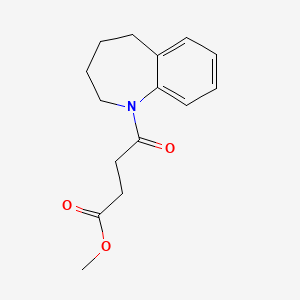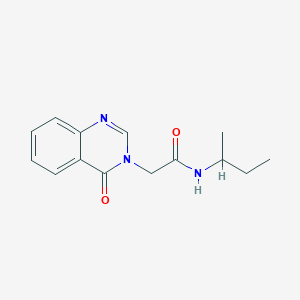![molecular formula C16H20N4O2 B4441330 N-[3-(1H-imidazol-1-yl)propyl]-2-(propanoylamino)benzamide](/img/structure/B4441330.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-(propanoylamino)benzamide
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-(propanoylamino)benzamide is a compound that features an imidazole ring, a benzamide group, and a propyl chain. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in various biologically active molecules. The benzamide group is a common structural motif in medicinal chemistry, often associated with pharmacological activity.
Méthodes De Préparation
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(propanoylamino)benzamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of glyoxal and ammonia, forming the imidazole core.
Attachment of the propyl chain: The imidazole ring is then functionalized with a propyl chain through a nucleophilic substitution reaction.
Formation of the benzamide group: The final step involves the acylation of the propyl-imidazole intermediate with a benzoyl chloride derivative to form the benzamide group.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
N-[3-(1H-imidazol-1-yl)propyl]-2-(propanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Substitution: The propyl chain can undergo nucleophilic substitution reactions, where the imidazole nitrogen acts as a nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Major products formed from these reactions include imidazole N-oxides, amines, and substituted imidazole derivatives .
Applications De Recherche Scientifique
N-[3-(1H-imidazol-1-yl)propyl]-2-(propanoylamino)benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-(propanoylamino)benzamide involves its interaction with specific molecular targets:
Enzyme inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor binding: The compound can interact with receptors, modulating their activity and leading to various biological effects.
The pathways involved in these interactions often include signal transduction pathways and metabolic pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
N-[3-(1H-imidazol-1-yl)propyl]-2-(propanoylamino)benzamide can be compared with other imidazole-containing compounds:
N-[3-(1H-imidazol-1-yl)propyl]benzamide: Similar structure but lacks the propanoylamino group, leading to different biological activities.
N-(3-imidazolylpropyl)benzamide: Another similar compound with slight structural variations, affecting its pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-15(21)19-14-7-4-3-6-13(14)16(22)18-8-5-10-20-11-9-17-12-20/h3-4,6-7,9,11-12H,2,5,8,10H2,1H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLRMMMMJSNGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4441250.png)
![N-[2-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B4441251.png)
![1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide](/img/structure/B4441260.png)
![N-(2-chlorophenyl)-2-(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B4441271.png)
![N-(3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441286.png)




![3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441322.png)
![3-amino-N-(2,6-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441337.png)
![2-methyl-1-(methylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B4441341.png)
![4-(4-benzyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4441349.png)
![3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B4441350.png)
